

Glucopiericidin B: A Technical Guide to its Chemical Properties and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glucopiericidin B**

Cat. No.: **B1233111**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucopiericidin B is a naturally occurring antibiotic belonging to the piericidin family of microbial metabolites. It was first isolated from the culture broth of *Streptomyces pactum* S48727 as a co-metabolite of the more widely known Piericidin A1.^[1] Structurally, **Glucopiericidin B** is characterized as Piericidin A1, 3'-O-D-glucoside, indicating a glucose moiety attached to the piericidin backbone.^[1] This glycosylation has been shown to modulate the biological activity of the parent compound, with glucopiericidins exhibiting more potent inhibition of antibody formation and enhanced antimicrobial activities compared to Piericidin A1. ^[1] This document provides a comprehensive overview of the chemical properties and characterization of **Glucopiericidin B**, based on available scientific literature.

Chemical Properties

The fundamental chemical properties of **Glucopiericidin B** are summarized in the table below. While specific experimental data such as melting point and solubility are not readily available in publicly accessible literature, key computed and reported values are presented.

Property	Value	Source
Molecular Formula	C ₃₁ H ₄₇ NO ₉	PubChem
Molecular Weight	577.7 g/mol	PubChem
Appearance	Not Reported	-
Melting Point	Not Reported	-
Solubility	Not Reported	-
UV-Vis λ max	Not Reported	-

Spectroscopic Characterization

The structural elucidation of **Glucopiericidin B** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

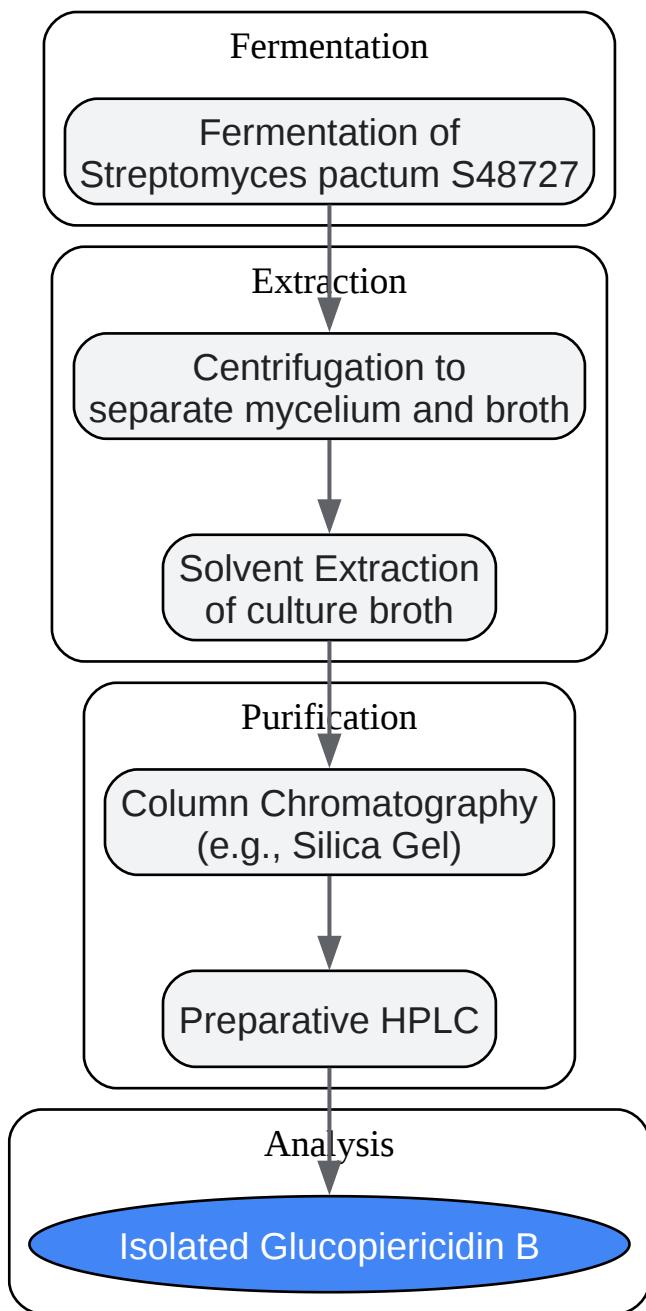
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data would be crucial for the definitive structural confirmation of **Glucopiericidin B**. While the specific chemical shifts and coupling constants from the primary literature are not available in the searched databases, a standard characterization would involve the following:

- ¹H NMR: Would reveal the chemical environment of all protons, including characteristic signals for the pyridine ring, the polyketide side chain with its vinylic and methyl protons, and the glucose moiety.
- ¹³C NMR: Would identify the number of distinct carbon environments, confirming the presence of 31 carbons and showing characteristic shifts for the aromatic pyridine ring, the olefinic carbons of the side chain, and the glycosidic carbons.
- 2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity between protons and carbons, confirming the attachment of the glucose unit at the 3'-position of the piericidin A1 backbone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

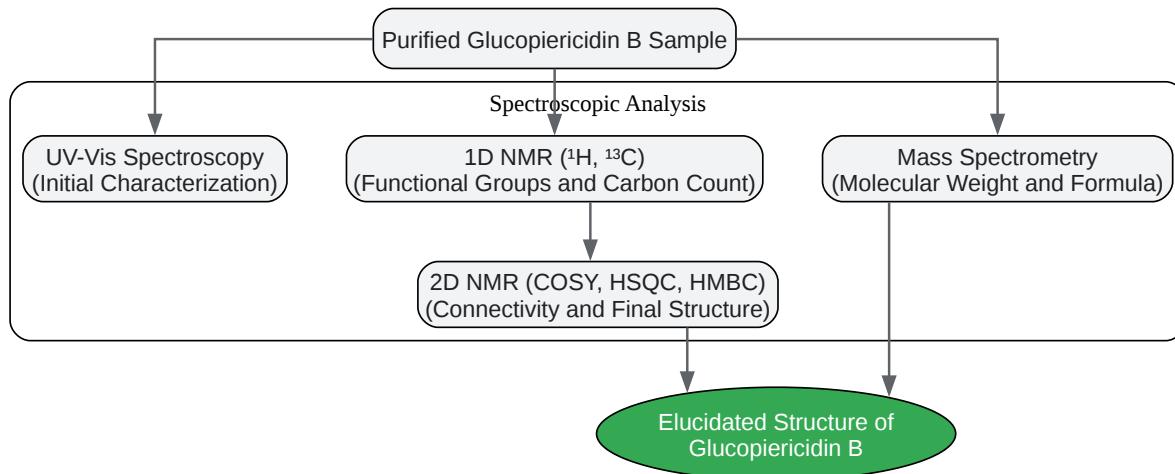

Mass Spectrometry Data	Value	Source
Molecular Formula	C ₃₁ H ₄₇ NO ₉	PubChem
Monoisotopic Mass	577.3251 g/mol	PubChem
Predicted [M+H] ⁺	578.3324 m/z	PubChem
Predicted [M+Na] ⁺	600.3143 m/z	PubChem

Experimental Protocols

The following sections outline the general experimental methodologies that would have been employed for the isolation and characterization of **Glucopiericidin B**, based on standard practices in natural product chemistry.

Isolation of Glucopiericidin B

Glucopiericidin B was originally isolated from the culture broth of *Streptomyces pactum* S48727.^[1] A typical isolation workflow for such a compound is depicted below.



[Click to download full resolution via product page](#)

Figure 1. General workflow for the isolation of **Glucopiericidin B**.

Structure Elucidation Workflow

The determination of the chemical structure of **Glucopiericidin B** would have followed a logical progression of analytical techniques.

[Click to download full resolution via product page](#)

Figure 2. Logical workflow for the structure elucidation of **Glucopiericidin B**.

Biological Activity and Signaling Pathways

Glucopiericidins, including **Glucopiericidin B**, are known to be inhibitors of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This is the primary mechanism behind their biological effects.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New piericidin glucosides, glucopiericidins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glucopiericidin B: A Technical Guide to its Chemical Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233111#glucopiericidin-b-chemical-properties-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com